6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TPTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains triazole, thiadiazole, and pyridine moieties. TPTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through various mechanisms, including the activation of the nitric oxide pathway, inhibition of the PI3K/Akt/mTOR pathway, and modulation of the mitochondrial pathway. This compound has been found to increase the levels of nitric oxide, which can improve blood flow and reduce inflammation. This compound can also inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and induce apoptosis in cancer cells. Furthermore, this compound can modulate the mitochondrial pathway, which is involved in energy production and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, improvement of cognitive function, reduction of blood pressure, and inhibition of inflammation. This compound can also modulate the levels of various signaling molecules, including nitric oxide, reactive oxygen species, and cytokines.
Advantages and Limitations for Lab Experiments
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its stability, solubility, and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for 6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research, including its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. This compound can also be used as a tool for studying the nitric oxide pathway and the PI3K/Akt/mTOR pathway. Furthermore, the development of this compound derivatives and analogs can lead to the discovery of more potent and selective compounds with therapeutic applications.
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. This compound has shown promise in various scientific fields, including neuroscience, cancer research, and cardiovascular research, and has several future directions for research.
Scientific Research Applications
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular research, this compound has been found to have vasodilatory effects and can reduce blood pressure.
properties
IUPAC Name |
6-(1-phenylpropyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-2-13(12-8-4-3-5-9-12)16-21-22-15(19-20-17(22)23-16)14-10-6-7-11-18-14/h3-11,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIUTCVOZHRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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